REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][c:7]([CH2:10][OH:11])[cH:8][n:9]1.[CH2:24]([Cl:25])[Cl:26].[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[CH3:19][S:20]([Cl:21])(=[O:22])=[O:23]>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][c:7]([CH2:10][Cl:21])[cH:8][n:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(CO)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Type
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product
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Smiles
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CCOc1ccc(CCl)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |